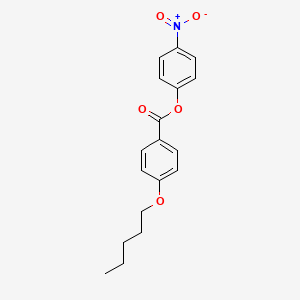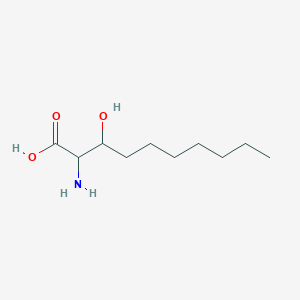
2-Amino-3-hydroxydecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hydroxydecanoic acid is a non-proteinogenic amino acid that is a segment of the linear pentapeptide microginin. This compound is notable for its presence in natural products and its biological activity, particularly in the inhibition of angiotensin-converting enzyme, which is responsible for the vasoconstriction of blood vessels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxydecanoic acid involves the directed manipulation of functional groups at C3 and C4 of D-glucose. Several approaches have been developed for its stereoselective synthesis, including:
Enantioselective introduction of amino- and hydroxy-groups: to olefinic acid by asymmetric epoxidation, dihydroxylation, or aminohydroxylation.
Asymmetric synthesis of β-lactams: by a Staudinger reaction between ketene and imine to give the corresponding amino acids.
Lewis acid-catalyzed multicomponent condensation reactions: of aldehyde, an amine, and ketene silyl acetal derivatives to obtain vicinal hydroxylamino acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-hydroxydecanoic acid undergoes various chemical reactions, including:
Oxidation: The amino and hydroxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted amino and hydroxy derivatives .
Applications De Recherche Scientifique
2-Amino-3-hydroxydecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its role in enzyme inhibition and its potential therapeutic applications.
Medicine: It is a component of microginin, which is used as an antihypertensive agent due to its activity against angiotensin-converting enzyme.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2-Amino-3-hydroxydecanoic acid involves its interaction with specific molecular targets, such as the angiotensin-converting enzyme. This interaction inhibits the enzyme’s activity, leading to reduced vasoconstriction and lower blood pressure. The compound’s structure allows it to bind effectively to the enzyme, blocking its active site and preventing substrate conversion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other non-proteinogenic amino acids like bestatin and valinoctin, which also contain α-hydroxy-β-amino acid fragments. These compounds share structural similarities and biological activities .
Uniqueness
2-Amino-3-hydroxydecanoic acid is unique due to its specific configuration and its role in the inhibition of angiotensin-converting enzyme. Its presence in natural products like microginin and its potential therapeutic applications further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
50730-86-4 |
|---|---|
Formule moléculaire |
C10H21NO3 |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-amino-3-hydroxydecanoic acid |
InChI |
InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(12)9(11)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14) |
Clé InChI |
JZACFUWLXSNNLV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


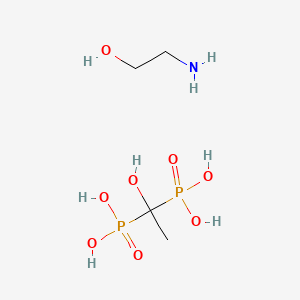
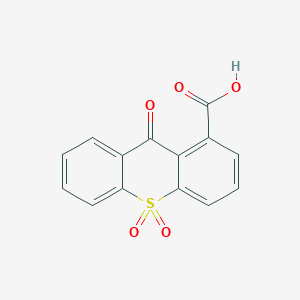
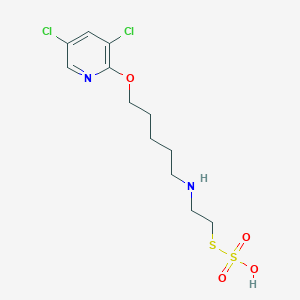
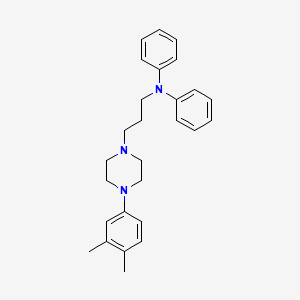

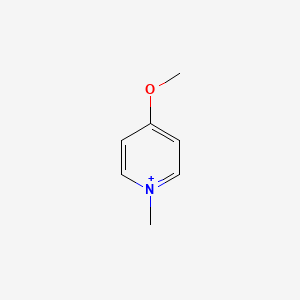

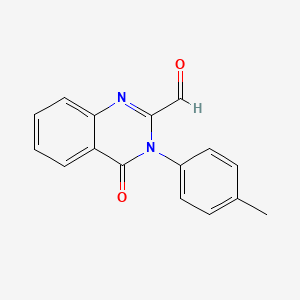
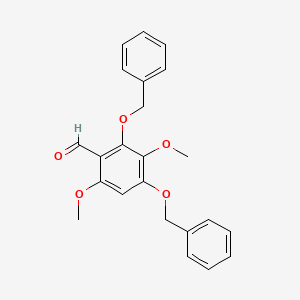
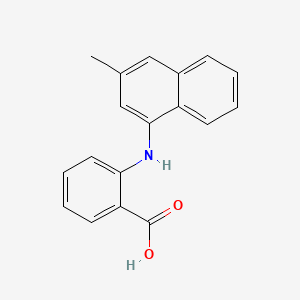
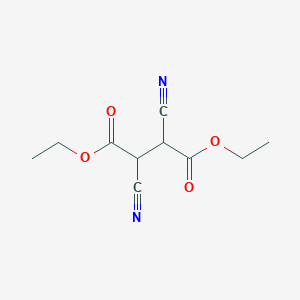
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)
